molecular formula C13H14N2O3 B2617922 (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione CAS No. 338416-40-3

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione

Cat. No.: B2617922
CAS No.: 338416-40-3
M. Wt: 246.266
InChI Key: COMNCFILOCXRLL-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione is a synthetic piperazine-2,5-dione derivative of interest in medicinal chemistry and neuroscience research. Compounds featuring the piperazine-2,5-dione scaffold are investigated for their diverse biological activities, with recent studies highlighting their potential as antioxidants that protect neuronal cells from oxidative stress-induced apoptosis . The structural motif of a 1-methylpiperazine-2,5-dione core is a subject of research, particularly in the development of novel neuroprotective agents . Furthermore, the 4-methoxyphenyl moiety incorporated into the structure is a common pharmacophore found in ligands targeting various central nervous system receptors, suggesting this compound may serve as a valuable chemical probe for studying receptor function . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for structure-activity relationship (SAR) studies or as a building block in developing potential therapeutics for oxidative stress-related pathologies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15-11(13(17)14-8-12(15)16)7-9-3-5-10(18-2)6-4-9/h3-7H,8H2,1-2H3,(H,14,17)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMNCFILOCXRLL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC(=O)C1=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CNC(=O)/C1=C\C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione typically involves the condensation of 4-methoxybenzaldehyde with 1-methylpiperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Synthetic Pathways

The compound is likely synthesized via a Knoevenagel condensation between 1-methylpiperazine-2,5-dione and 4-methoxybenzaldehyde, facilitated by a base or Lewis acid catalyst. Similar methods are documented for structurally related benzylidene-diketopiperazines .

Example Reaction:
1-Methylpiperazine-2,5-dione + 4-Methoxybenzaldehyde → (6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione + H2O

Hydrogenation of the Exocyclic Double Bond

The α,β-unsaturated ketone (benzylidene group) undergoes catalytic hydrogenation to yield the saturated analog:
(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
→ Pd/C, H2 →
6-[(4-Methoxyphenyl)methyl]-1-methylpiperazine-2,5-dione

This reaction is analogous to reductions of α,β-unsaturated Mannich bases .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group participates in nitration or halogenation at the para position relative to the methoxy group:

Reaction TypeReagentsProduct
NitrationHNO3/H2SO46-[(3-Nitro-4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
BrominationBr2/FeBr36-[(3-Bromo-4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione

Oxidative Demethylation

The methoxy group is susceptible to demethylation using strong Lewis acids (e.g., BBr3) to yield a phenolic derivative:
6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
→ BBr3 →
6-[(4-Hydroxyphenyl)methylidene]-1-methylpiperazine-2,5-dione

Acidic Hydrolysis

Under acidic conditions (HCl/H2O), the diketopiperazine ring hydrolyzes to form a dipeptide derivative :
(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
→ HCl →
N-Methyl-α,β-dehydro-(4-methoxybenzylidene)diketopiperazine → Linear dipeptide

Nucleophilic Attack at the Carbonyl Group

The carbonyl groups at positions 2 and 5 react with nucleophiles (e.g., Grignard reagents):
1-Methylpiperazine-2,5-dione
→ RMgX →
1-Methyl-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-diol

Biological Activity and Derivatization

The compound’s conjugated system and diketopiperazine core suggest potential anticancer activity via interactions with cellular targets (e.g., tubulin or DNA) . Derivatives may be synthesized by:

  • Mannich Reactions : Introducing aminomethyl groups at the benzylidene moiety .

  • Metal Complexation : Coordinating with transition metals (e.g., Zn²⁺) to enhance bioactivity .

Stability and Degradation

  • Photodegradation : The benzylidene group undergoes E/Z isomerization under UV light.

  • Oxidative Degradation : Sensitive to peroxides, leading to cleavage of the exocyclic double bond.

Scientific Research Applications

Overview

The compound (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione, also known by its CAS number 338416-40-3, is a piperazine derivative with potential applications in medicinal chemistry and other fields. Its structure features a piperazine ring substituted with a methoxyphenyl group, which may contribute to its biological activity and utility in various applications.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural similarity to other biologically active compounds suggests it may exhibit various therapeutic effects, including:

  • Antidepressant Activity : Research indicates that derivatives of piperazine can influence neurotransmitter systems, potentially leading to antidepressant effects. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .
  • Antitumor Properties : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. The presence of the methoxyphenyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation .

Neuropharmacology

Due to its ability to cross the blood-brain barrier, (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione has been evaluated for neuropharmacological applications. Research suggests potential roles in treating neurological disorders such as anxiety and schizophrenia by modulating dopaminergic and serotonergic pathways .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further chemical modifications that can lead to novel compounds with enhanced biological activities. Researchers have utilized it in synthetic pathways to develop new pharmaceuticals with targeted actions .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their antidepressant properties. The study found that compounds similar to (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione exhibited significant activity in animal models of depression, correlating with receptor binding assays that indicated enhanced serotonin receptor affinity .

Case Study 2: Antitumor Effects

In a research project focused on cancer therapeutics, the compound was tested against several human cancer cell lines. Results demonstrated that it induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound for developing new anticancer agents . Further exploration into its mechanism of action revealed that it interfered with key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Insights:
  • Substituent Position : The 4-methoxy group in the target compound likely induces a blue shift in UV-Vis absorption compared to nitro or chloro substituents, as seen in .
  • Cytotoxicity: Quinoline-containing analogs (e.g., 5a) exhibit stronger cytotoxicity (IC50 ~3 µM) than unsubstituted DKPs, suggesting that fused aromatic systems enhance antitumor activity .
  • Stereochemical Effects : E-configuration at position 6 (target compound) may alter binding affinity compared to Z-configurations, as seen in stereoisomers of hydroxypropylidene derivatives .

Electronic and Optical Properties

The 4-methoxy group in the target compound acts as an electron donor, increasing charge-transfer interactions. In contrast, electron-withdrawing groups (e.g., nitro in ) reduce absorption intensity due to diminished π-π* transitions . For example:

  • Absorption Trends : Derivatives with 4-methoxyphenyl groups (e.g., 6i in ) show blue-shifted absorption maxima compared to 4-chlorophenyl analogs, aligning with the target compound’s expected optical behavior .

Biological Activity

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione, also known by its CAS number 338416-40-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula for (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione is C13H14N2O3C_{13}H_{14}N_{2}O_{3}. The structure features a piperazine ring with a methylene bridge connecting to a 4-methoxyphenyl group, contributing to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione exhibit notable anti-inflammatory properties. For instance, Mannich base derivatives synthesized from this compound showed varying degrees of anti-inflammatory activity with IC50 values indicating their potency:

CompoundIC50 (μM)
2a10.67
2b10.72
2c37.75
2d1.93
Diclofenac Sodium56.29
Curcumin8.43

These results suggest that some derivatives possess anti-inflammatory activity comparable to established drugs like diclofenac and curcumin .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH free radical scavenging assay. The IC50 values for the antioxidant activity of various derivatives were as follows:

CompoundIC50 (μM)
2a229.62
2b57.29
2c280.43
2d219.22
Quercetin144.22
Curcumin26.45

While some derivatives showed promising antioxidant activity, it was noted that substituting Mannich bases into the original structure may enhance anti-inflammatory effects at the expense of antioxidant capacity .

Anticancer Activity

The anticancer potential of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione has been explored in various cell lines. Notably, compounds derived from this structure exhibited significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (μM)
HeLa1.02
SMMC-77211.33
SGC-79011.35
U872.50
HepG24.12

These findings indicate that the compound's derivatives can inhibit cell proliferation effectively, with some showing better activity than doxorubicin, a standard chemotherapeutic agent .

Case Studies

Several studies have investigated the mechanisms underlying the biological activities of this compound:

  • Inhibition of Telomerase Activity : One study revealed that certain derivatives inhibit telomerase activity by decreasing dyskerin expression, which is crucial for maintaining telomere integrity in cancer cells .
  • Pathological Changes in Animal Models : In vivo experiments demonstrated that specific derivatives could ameliorate pathological changes in liver tissues induced by carcinogens in rat models, suggesting protective effects against liver cancer .

Q & A

Q. How should researchers interpret discrepancies in reported spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer : Cross-validate with computational NMR predictors (e.g., ACD/Labs). Differences may arise from solvent effects (DMSO vs. CDCl3_3) or tautomerism. Use dynamic NMR experiments to detect conformational exchange processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.